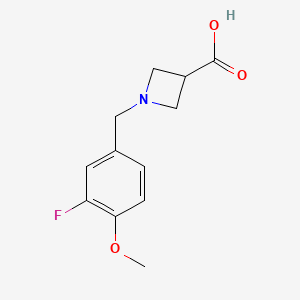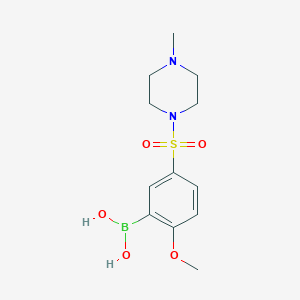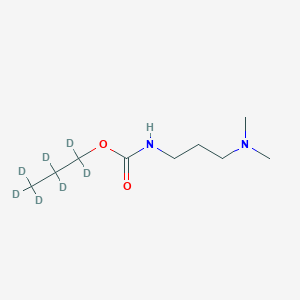
丙环唑-D7
描述
Propamocarb-d7 is a deuterated analog of the systemic fungicide propamocarb. It is primarily used as a reference standard in analytical chemistry, particularly in the quantification of pesticide residues in food and environmental samples. The compound is characterized by the substitution of hydrogen atoms with deuterium, which makes it useful in isotope dilution mass spectrometry (IDMS) for accurate and precise measurements .
科学研究应用
Propamocarb-d7 is widely used in scientific research for various applications:
Chemistry: It is used as an internal standard in IDMS for the quantification of pesticide residues in food and environmental samples.
Biology: The compound is used in studies involving the metabolism and degradation of pesticides in biological systems.
Medicine: Research on the pharmacokinetics and pharmacodynamics of deuterated drugs often involves Propamocarb-d7 as a reference compound.
Industry: It is used in quality control and regulatory compliance testing for pesticide residues in agricultural products
作用机制
Target of Action
Propamocarb D7, also known as Propamocarb-d7, is a systemic fungicide . It has specific activity against Oomycete species that cause seed, seedling, root, foot and stem rots, and foliar diseases in a number of edible crops .
Mode of Action
It is known to be absorbed and distributed through the plant’s tissue , indicating that it interacts directly with its targets within the plant.
Biochemical Pathways
Propamocarb D7 appears to affect the phenylpropanoid pathway, which is significantly associated with the metabolism of Propamocarb D7 in plants . Peroxidase (POD), a key enzyme in this pathway, has been found to increase in activity following treatment with Propamocarb D7 .
Pharmacokinetics
It is also used as a deuterated internal standard to quantify pesticide analytes in foods of plant origin by two-dimensional liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Result of Action
Studies have shown that the expression of certain genes, such as csdir16 in cucumbers, can be influenced by propamocarb d7 treatment . Overexpression of CsDIR16 has been found to lower Propamocarb D7 residues .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Propamocarb D7. For example, the half-lives of Propamocarb D7 were found to be influenced by factors such as plant density, plant vigor, pesticide application stage, sunlight, temperature, moisture, and wind speed .
生化分析
Biochemical Properties
Propamocarb D7 plays a significant role in biochemical reactions, particularly in the context of pesticide analysis. It interacts with various enzymes and proteins involved in the metabolic pathways of plants. The deuterium substitution in Propamocarb D7 allows it to exhibit nearly identical physical properties to its non-labeled counterpart, propamocarb, ensuring consistent behavior during sample preparation and analysis . This interaction is crucial for accurate quantification and analysis of pesticide residues in agricultural products.
Cellular Effects
Propamocarb D7 influences various cellular processes, particularly in plant cells. It affects cell signaling pathways, gene expression, and cellular metabolism by acting as a standard for comparison in analytical studies. The presence of Propamocarb D7 ensures that the analytical results are accurate and reliable, thereby aiding in the assessment of pesticide impact on cellular functions .
Molecular Mechanism
At the molecular level, Propamocarb D7 exerts its effects through binding interactions with biomolecules. The deuterium-labeled compound mimics the behavior of propamocarb, allowing it to participate in enzyme inhibition or activation processes. This interaction is essential for the accurate measurement of pesticide residues, as it ensures that the analytical standards are consistent with the actual pesticide compounds present in the samples .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Propamocarb D7 are observed over time to ensure its stability and reliability as an analytical standard. Studies have shown that Propamocarb D7 maintains its stability and does not degrade significantly over time, ensuring consistent results in long-term studies. This stability is crucial for accurate pesticide residue analysis in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Propamocarb D7 vary with different dosages in animal models. At lower dosages, Propamocarb D7 serves as an effective internal standard for pesticide analysis without causing any adverse effects. At higher dosages, there may be potential toxic or adverse effects, which need to be carefully monitored in experimental studies .
Metabolic Pathways
Propamocarb D7 is involved in various metabolic pathways, particularly those related to pesticide metabolism in plants. It interacts with enzymes and cofactors that facilitate the breakdown and detoxification of pesticide compounds. This interaction is essential for understanding the metabolic flux and changes in metabolite levels in response to pesticide exposure .
Transport and Distribution
Within cells and tissues, Propamocarb D7 is transported and distributed similarly to its non-labeled counterpart, propamocarb. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments. This distribution is crucial for ensuring that the analytical standards accurately reflect the behavior of the actual pesticide compounds in biological systems .
Subcellular Localization
Propamocarb D7 exhibits specific subcellular localization, which is essential for its activity and function as an analytical standard. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization ensures that Propamocarb D7 accurately mimics the behavior of propamocarb in biological systems, thereby providing reliable analytical results .
准备方法
Synthetic Routes and Reaction Conditions
Propamocarb-d7 is synthesized by substituting the hydrogen atoms in propamocarb with deuterium. The synthetic route involves the reaction of deuterated reagents with the precursor molecules under controlled conditions. The process typically requires the use of deuterated solvents and catalysts to ensure the complete incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Propamocarb-d7 involves large-scale synthesis using deuterated reagents and solvents. The process is carried out in specialized facilities equipped to handle deuterated compounds. The final product is purified using techniques such as chromatography to achieve the desired purity and isotopic enrichment .
化学反应分析
Types of Reactions
Propamocarb-d7 undergoes various chemical reactions, including:
Oxidation: Propamocarb-d7 can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: Deuterium atoms in Propamocarb-d7 can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
相似化合物的比较
Similar Compounds
Propamocarb: The non-deuterated analog of Propamocarb-d7, used as a systemic fungicide.
Chlorpropham (isopropyl-d7): Another deuterated pesticide used as an internal standard in analytical chemistry.
Hexaconazole (butyl-2,2,3,3,4,4,4-d7): A deuterated fungicide used for similar applications.
Uniqueness
Propamocarb-d7 is unique due to its specific application as a deuterated internal standard for the quantification of pesticide residues. Its stable isotope label provides high accuracy and precision in analytical measurements, making it a valuable tool in scientific research and regulatory compliance .
属性
IUPAC Name |
1,1,2,2,3,3,3-heptadeuteriopropyl N-[3-(dimethylamino)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-4-8-13-9(12)10-6-5-7-11(2)3/h4-8H2,1-3H3,(H,10,12)/i1D3,4D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZLDXDUQPOXNW-GZAMCDGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)NCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)NCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1531343.png)
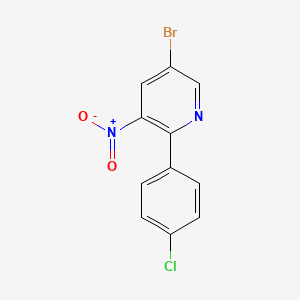
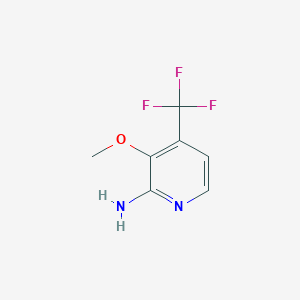
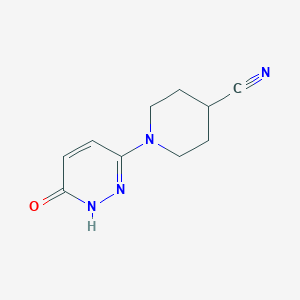
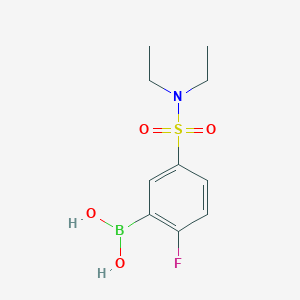
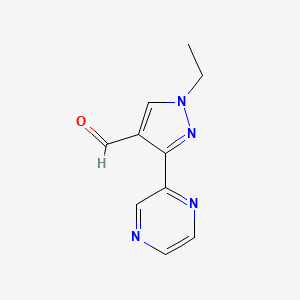
![1-[2-(2-Fluorophenyl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1531349.png)


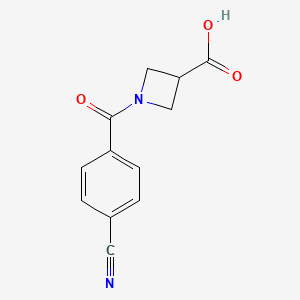
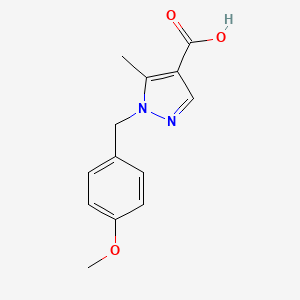
![1-[(3,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531361.png)
